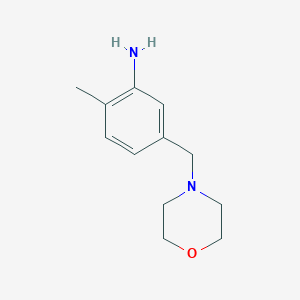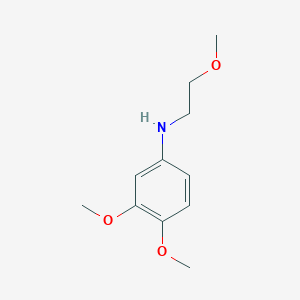
2-Chloro-4-(4-trifluoromethylphenyl)pyridine
Vue d'ensemble
Description
2-Chloro-4-(4-trifluoromethylphenyl)pyridine is a chemical compound with the CAS Number: 545396-54-1 . It has a molecular weight of 257.64 . The IUPAC name for this compound is 2-chloro-4-[4-(trifluoromethyl)phenyl]pyridine .
Synthesis Analysis
2-Chloro-4-(4-trifluoromethylphenyl)pyridine can be synthesized from 2-chloro-4-iodopyridine . Another method involves the synthesis of 2-Chloro-4-(4-trifluoromethyl)pyridine from 4-Methylpyridin-2-amine .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7ClF3N/c13-11-7-9(5-6-17-11)8-1-3-10(4-2-8)12(14,15)16/h1-7H . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C . The compound has a molecular weight of 257.64 .Applications De Recherche Scientifique
Agrochemical Industry Applications
Trifluoromethylpyridine derivatives, such as “2-Chloro-4-(4-trifluoromethylphenyl)pyridine”, are widely used in the agrochemical industry. They serve as key intermediates in the synthesis of herbicides, such as fluazifop, which help protect crops from pests by targeting specific enzymes in the weed species .
Pharmaceutical Industry Applications
In the pharmaceutical sector, these compounds are valuable for their potential medicinal properties. They can be used to create molecules with enhanced biological activity, improved metabolic stability, and increased binding affinity to target proteins .
Synthesis of Fluorinated Compounds
The trifluoromethyl group is a common motif in bioactive molecules. “2-Chloro-4-(4-trifluoromethylphenyl)pyridine” can be used in the synthesis of various fluorinated compounds that are important in both agrochemical and pharmaceutical contexts .
Material Science Applications
These derivatives may also find applications in material science due to their unique chemical properties, such as increased thermal stability and resistance to degradation, which could be beneficial in developing advanced materials .
Catalyst Development
The compound’s structural features might make it suitable for use as a catalyst or a catalyst precursor in various chemical reactions, potentially improving reaction efficiency and selectivity .
Research Tool in Chemical Synthesis
As a research tool, “2-Chloro-4-(4-trifluoromethylphenyl)pyridine” can be used to study reaction mechanisms and develop new synthetic methodologies, given its reactivity and stability under different conditions .
Environmental Science Applications
The environmental fate of trifluoromethylpyridine derivatives is also an area of study, where these compounds can be used to understand the impact of fluorinated pesticides on ecosystems .
Analytical Chemistry Applications
Lastly, this compound could be utilized in analytical chemistry as a standard or reagent for detecting and quantifying similar structures within complex mixtures .
Mécanisme D'action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients .
Mode of Action
Trifluoromethylpyridines are known to exhibit various pharmacological activities, which are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Safety and Hazards
Orientations Futures
Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
2-chloro-4-[4-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N/c13-11-7-9(5-6-17-11)8-1-3-10(4-2-8)12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJCMGUFPKZFGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651766 | |
| Record name | 2-Chloro-4-[4-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-trifluoromethylphenyl)pyridine | |
CAS RN |
545396-54-1 | |
| Record name | 2-Chloro-4-[4-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2-phenylphenyl)amino]acetate](/img/structure/B1414739.png)

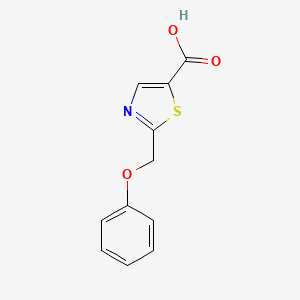
![[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol](/img/structure/B1414744.png)
![3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine](/img/structure/B1414745.png)
![2-Methyl-2-[(2-methylpropyl)amino]propanenitrile](/img/structure/B1414748.png)
![3-Chloro-4-[(dimethylamino)methyl]aniline](/img/structure/B1414749.png)
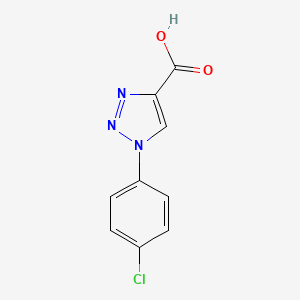
![4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1414752.png)
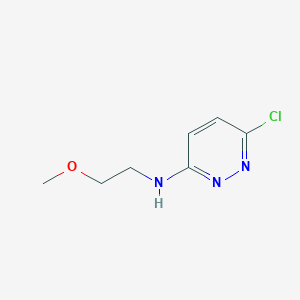
amine](/img/structure/B1414755.png)
